![molecular formula C70H106N18O22S B063635 Myelin proteolipid protein (178-191) CAS No. 172228-98-7](/img/structure/B63635.png)
Myelin proteolipid protein (178-191)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myelin proteolipid protein (178-191), also known as PLP (178-191), is a peptide derived from the myelin proteolipid protein, which is a major component of the myelin sheath that surrounds nerve fibers in the central nervous system. PLP (178-191) has been found to have potential therapeutic applications in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system.
Mechanism Of Action
Myelin proteolipid protein (178-191) (178-191) works by modulating the immune response in the central nervous system. It has been shown to inhibit the activation of T cells, which are immune cells that play a key role in the destruction of the myelin sheath. This inhibition leads to a reduction in the inflammatory response and the prevention of further damage to the myelin sheath.
Biochemical and Physiological Effects:
Myelin proteolipid protein (178-191) (178-191) has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the immune response. It has also been shown to increase the production of anti-inflammatory cytokines, which help to reduce inflammation and promote tissue repair.
Advantages And Limitations For Lab Experiments
One of the major advantages of Myelin proteolipid protein (178-191) (178-191) is its specificity for the myelin sheath. This specificity allows for targeted therapy that can reduce the risk of side effects. However, one of the limitations of Myelin proteolipid protein (178-191) (178-191) is its short half-life, which requires frequent dosing to maintain therapeutic levels.
Future Directions
There are a number of future directions for research on Myelin proteolipid protein (178-191) (178-191). One area of research is the development of more stable analogs of Myelin proteolipid protein (178-191) (178-191) that can be administered less frequently. Another area of research is the investigation of the long-term effects of Myelin proteolipid protein (178-191) (178-191) on the immune system and the myelin sheath. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Myelin proteolipid protein (178-191) (178-191) in humans.
Synthesis Methods
Myelin proteolipid protein (178-191) (178-191) can be synthesized using solid-phase peptide synthesis, a technique that involves the stepwise addition of amino acids to a growing peptide chain. The resulting peptide can then be purified using high-performance liquid chromatography (HPLC) to obtain a pure product.
Scientific Research Applications
Myelin proteolipid protein (178-191) (178-191) has been extensively studied for its potential therapeutic applications in the treatment of multiple sclerosis. Multiple sclerosis is characterized by the destruction of the myelin sheath, which leads to the impairment of nerve function. Myelin proteolipid protein (178-191) (178-191) has been shown to have immunomodulatory effects, which can help to prevent the destruction of the myelin sheath and reduce the severity of the disease.
properties
CAS RN |
172228-98-7 |
---|---|
Product Name |
Myelin proteolipid protein (178-191) |
Molecular Formula |
C70H106N18O22S |
Molecular Weight |
1583.8 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C70H106N18O22S/c1-7-33(2)53(65(104)76-34(3)57(96)80-46(26-38-16-9-8-10-17-38)69(108)88-25-15-21-50(88)64(103)82-47(30-89)61(100)78-44(70(109)110)20-13-14-24-71)84-62(101)48(31-90)81-59(98)43(22-23-51(73)94)77-63(102)49(32-111)83-67(106)55(36(5)92)87-68(107)56(37(6)93)86-60(99)45(27-39-29-75-42-19-12-11-18-40(39)42)79-66(105)54(35(4)91)85-58(97)41(72)28-52(74)95/h8-12,16-19,29,33-37,41,43-50,53-56,75,89-93,111H,7,13-15,20-28,30-32,71-72H2,1-6H3,(H2,73,94)(H2,74,95)(H,76,104)(H,77,102)(H,78,100)(H,79,105)(H,80,96)(H,81,98)(H,82,103)(H,83,106)(H,84,101)(H,85,97)(H,86,99)(H,87,107)(H,109,110)/t33-,34-,35+,36+,37+,41-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-,55-,56-/m0/s1 |
InChI Key |
HDNQVKZQJFISEX-XDGGPGCASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N |
Other CAS RN |
172228-98-7 |
sequence |
NTWTTCQSIAFPSK |
synonyms |
myelin proteolipid protein (178-191) PLP 178-91 proteolipid protein 178-191 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.